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Compound of Interest

Imidazo[1,2-aJpyrazine-3-
Compound Name:
carbaldehyde

Cat. No.: B011262

An In-depth Technical Guide to Imidazo[1,2-
a]pyrazine-3-carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of Imidazo[1,2-a]pyrazine-3-carbaldehyde. It is intended for
researchers, scientists, and professionals in the field of drug development and heterocyclic
chemistry. The imidazo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, with
derivatives showing a range of biological activities, including anti-inflammatory and antitumor
properties.[1][2]

Chemical Structure and Physicochemical Properties

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a bicyclic heteroaromatic compound. The structure
consists of an imidazole ring fused to a pyrazine ring, with a carbaldehyde (formyl) group
substituted at the 3-position of the imidazole ring.

Caption: Chemical structure of Imidazo[1,2-a]Jpyrazine-3-carbaldehyde.

Physicochemical Data

The key physicochemical properties of Imidazo[1,2-a]pyrazine-3-carbaldehyde are
summarized below.
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Property Value Source
Molecular Formula C7HsNsO [3114]
Molecular Weight 147.13 g/mol [4]
Monoisotopic Mass 147.04326 Da [3]

CAS Registry Number 106012-58-2 [4115]
Density (Predicted) 1.39 + 0.1 g/cm3 [5]

pKa (Predicted) 1.65+0.30 [5]
XlogP (Predicted) 0.5 [3]

- Soluble (34 g/L) at 25 °C
Solubility [4]
(Calculated)

Synthesis and Experimental Protocols

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often
involving the condensation of an aminopyrazine with an a-halocarbonyl compound.[6] A specific
method for synthesizing Imidazo[1,2-a]pyrazine-3-carbaldehyde involves the reaction of 2-
aminopyrazine with 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.[7] Another common strategy is
the three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide, often
catalyzed by an acid or metal catalyst.[3][9]
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Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde.

Experimental Protocol: Synthesis from 2-Aminopyrazine

This protocol is based on the cyclization reaction described for the synthesis of Imidazo[1,2-
a]pyrazine-3-carbaldehyde (Compound 7) in the literature.[7]

e Reactant Preparation: Dissolve 2-Aminopyrazine (1.0 mol) in ethanol (1000 ml).

» Reaction Initiation: To the solution from step 1, add 2-bromomalonic dialdehyde (1.0 mol).
This reaction forms the intermediate, 2-bromo-3-[(pyrazin-2-yl)amino]-2-propenal.
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e Cyclization: The reaction mixture is stirred, leading to the cyclization of the intermediate. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

e Work-up: Upon completion, the reaction mixture is neutralized with a Na=COs solution and
extracted with chloroform (4 x 30 ml).

 Purification: The combined organic extracts are dried over K2COs and evaporated in a
vacuum. The crude product is then purified by column chromatography on silica gel (eluent:
CHCI3—MeOH, 9:1) to yield the final product.[7]

Analytical and Spectral Data

The characterization of Imidazo[1,2-a]pyrazine-3-carbaldehyde relies on standard analytical
techniques, including NMR, Mass Spectrometry, and IR Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The
predicted collision cross-section (CCS) values for various adducts of the molecule have been
calculated.[3]

Adduct m/z (mass/charge) Predicted CCS (A2
[M+H]* 148.05054 125.1
[M+Na]* 170.03248 137.2
[M-H]- 146.03598 126.6
[M+NHa]* 165.07708 145.6
[M]*+ 147.04271 128.0

Data sourced from PubChemLite.[3]

NMR Spectroscopy

While specific, experimentally verified NMR data for Imidazo[1,2-a]pyrazine-3-carbaldehyde
is not readily available in the cited literature, analysis of related structures provides expected
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chemical shift regions.

e 1H NMR: Protons on the pyrazine ring are expected to be deshielded due to the
electronegativity of the nitrogen atoms, appearing in the 6 7.8-9.0 ppm range.[1] The
aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the &
9.5-10.5 ppm region. The protons on the imidazole portion of the ring system would likely
resonate between 6 7.5 and 8.5 ppm.

e 13C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in
the & 180-190 ppm range. Carbons within the aromatic heterocyclic system would typically
appear between 6 110 and 155 ppm.[1][8]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not available in the provided search
results. However, the characteristic absorption bands can be predicted based on its functional
groups:

e ~3100-3000 cm~1: C-H stretching of the aromatic rings.
e ~1700-1680 cm~1: Strong C=0 stretching of the aldehyde group.

e ~1650-1450 cm~1: C=C and C=N stretching vibrations within the fused aromatic rings.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold are being actively investigated for their
therapeutic potential. Notably, they have been designed as inhibitors of the Gag/11 signaling
pathway, which is frequently mutated and constitutively active in uveal melanoma (UM), an
aggressive form of eye cancer.[2]

The Gag/11 protein is a crucial transducer in a signaling cascade that regulates cell growth and
proliferation. Its inhibition by small molecules like imidazo[1,2-a]pyrazine derivatives presents a
promising strategy for treating UM.[2]
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Caption: Inhibition of the Gag/11 signaling pathway by Imidazo[1,2-a]pyrazine derivatives.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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